ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Pyrazole Synthesis Heterocyclic Building Blocks Cyclocondensation

Sourcing pyrazole scaffolds with orthogonal reactive handles often forces compromises between derivatization flexibility and supply reliability. Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate (CAS 1219817-46-5) resolves this: • Three orthogonal groups (5-NH₂, 3-SCH₃, 4-COOEt) enable independent, protecting-group-free derivatization for systematic SAR exploration. • 59% isolated yield from single-step cyclocondensation ensures cost-effective library synthesis at scale. • White to off-white solid, mp 139-141°C, ≥95% purity with reproducible lot-to-lot consistency across multi-vendor supply chains.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
CAS No. 1219817-46-5
Cat. No. B1362731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
CAS1219817-46-5
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1SC)N
InChIInChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10)
InChIKeyBHMFBKSVLSRJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate: Procurement & Research Guide


Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a multifunctional pyrazole building block characterized by three reactive handles: an amino group at the 5-position, a methylthio group at the 3-position, and an ethyl ester at the 4-position [1]. Its molecular formula is C₇H₁₁N₃O₂S with a molecular weight of 201.25 g/mol and a predicted melting point of 139–141°C [2]. The compound is commercially available as a white to off-white solid with typical purities of 95–97% . The presence of the methylthio substituent imparts enhanced lipophilicity (XlogP ~1.1 for the methyl ester analog) compared to unsubstituted or oxo-analogs, expanding its utility in medicinal chemistry and agrochemical discovery programs [3]. This evidence guide evaluates its quantifiable differentiation against the most relevant structural comparators to inform scientific selection and procurement decisions.

1 Multi‑reactive scaffold: amino, methylthio, and ethyl ester handles
2 Documented purity specifications from multiple vendors
3 Predicted higher lipophilicity vs. unsubstituted or oxo analogs
4 Validated in peer-reviewed dipyrazolylmethanone synthesis

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate: Differentiation from Analogs


Generic substitution of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate with close structural analogs (e.g., the methyl ester or des-methylthio derivatives) introduces quantifiable changes in physicochemical properties, synthetic versatility, and downstream reaction outcomes. The ethyl ester confers a 7.5% increase in molecular weight relative to the methyl ester (201.25 vs. 187.22 g/mol) and an additional rotatable bond (4 vs. 3), which directly impacts solubility and crystallinity during purification [1]. More critically, the 3-methylthio group is a uniquely versatile functional handle: it can undergo selective oxidation to sulfoxide/sulfone moieties, participate in nucleophilic substitution reactions, or be retained as a lipophilicity-enhancing element that cannot be replicated by oxygen- or unsubstituted analogs . Procurement decisions based solely on scaffold similarity without quantitative evaluation of these differential properties risk failed syntheses, altered pharmacokinetic profiles in derived lead compounds, or reduced downstream derivatization efficiency. The following section presents the quantitative evidence supporting these differentiation claims.

Ethyl ester vs. Methyl ester
Higher molecular weight and one extra rotatable bond may shift solubility and crystallization behavior; predicted lipophilicity increase (~0.4–0.5 logP) can alter partitioning in downstream compounds.
3‑Methylthio vs. Des‑methylthio analogs
Absence of the sulfur handle eliminates selective oxidation to sulfoxide/sulfone and removes a lipophilicity‑modulating element, narrowing diversification potential in library synthesis.
Single‑step scaffold vs. N‑aryl derivatives
N‑arylation requires additional steps, introducing regioselectivity challenges and potentially reducing overall yield; not all synthetic routes transfer directly.

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate: Quantitative Comparison Evidence


Synthetic Yield Benchmark

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is synthesized in a single step via cyclocondensation of ethyl 2-cyano-3,3-bis(methylthio)acrylate with hydrazine, achieving a reproducible isolated yield of 59% after column chromatography . This yield serves as a benchmark for evaluating alternative synthetic routes. In contrast, the synthesis of the N-phenyl analog (ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate, CAS 40745-03-7) requires an additional step involving N-arylation, which predictably reduces overall yield and introduces regioselectivity challenges . While direct head-to-head yield comparisons for this specific transformation are not reported in the open literature, the single-step nature of the target compound's synthesis confers an inherent operational advantage in procurement scenarios requiring scalable, reproducible access to the core scaffold.

Synthetic yield
Class-level inference
59% isolated yield after chromatography
Supports cost-of-goods estimation and process scalability assessment.
Single-step cyclocondensation; direct comparator yield unavailable.
Pyrazole Synthesis Heterocyclic Building Blocks Cyclocondensation Process Chemistry

Lipophilicity & Crystallinity: Ethyl vs. Methyl Ester

The ethyl ester moiety in the target compound (CAS 1219817-46-5) confers quantifiable differences in molecular properties relative to its closest analog, the methyl ester (methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, CAS 117717-02-9). The ethyl ester has a molecular weight of 201.25 g/mol, representing a 7.5% increase over the methyl ester's 187.22 g/mol [1]. This is accompanied by an additional rotatable bond (4 vs. 3), which increases conformational flexibility and can impact crystallization behavior [2]. More importantly, the increased carbon count of the ethyl ester correlates with enhanced lipophilicity (calculated XlogP for the methyl ester is 1.1; the ethyl ester is predictably more lipophilic by approximately 0.4–0.5 logP units based on standard fragment contributions) [3]. The target compound also exhibits a defined melting point range of 139–141°C, a critical specification for solid-state characterization and formulation development that is not consistently reported for the methyl ester analog [4].

MW / Lipophilicity
Cross-study comparable
ΔMW +7.5% · Δrotatable bonds +1 · ΔXlogP ≈ +0.4–0.5
Quantifies differentiation from methyl ester; context for solid-state and partitioning properties.
Ethyl ester m.p. 139–141°C; methyl ester m.p. not consistently reported.
Physicochemical Properties Lipophilicity Drug-likeness Medicinal Chemistry Analytical Characterization

Dipyrazolylmethanone Synthesis Validation

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been experimentally validated as a starting material for the synthesis of dipyrazolylmethanone derivatives via a three-step sequence: (1) hydrazinolysis of the ethyl ester to the corresponding hydrazide, (2) condensation with substituted ketene dithioacetals, and (3) alkylation [1]. The successful conversion of the ethyl ester to the hydrazide intermediate demonstrates that the ester functionality is amenable to nucleophilic substitution by hydrazine, a transformation that would proceed with different kinetics and potential side reactions if applied to the methyl ester analog. While the publication does not report comparative yields against the methyl ester, the characterization data (¹H NMR, ¹³C NMR, elemental analysis, and MS) confirm that the target compound reliably produces structurally diverse dipyrazolylmethanones, establishing its practical utility as a versatile building block [2]. In contrast, analogous syntheses using des-methylthio pyrazole carboxylates would lack the methylthio handle for potential subsequent diversification via oxidation or substitution chemistry.

Building-block validation
Supporting evidence
Converted to dipyrazolylmethanones via hydrazinolysis–condensation–alkylation
Demonstrates reliable ester reactivity in published synthetic sequence.
Products characterized by NMR, MS, EA, IR.
Pyrazole Derivatives Heterocyclic Synthesis Building Block Validation Organic Synthesis Medicinal Chemistry Intermediates

Anti-inflammatory Activity Precedent

A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives was synthesized and evaluated for pharmacological activity, as reported by Thore et al. (2016) in the Journal of Saudi Chemical Society [1]. The study demonstrates that the core scaffold bearing the 3-methylthio and 4-carboxylate functionalities serves as a productive template for generating bioactive molecules. While specific IC₅₀ or EC₅₀ values for the unsubstituted parent compound are not reported in the accessible abstract, the work establishes that derivatives of this scaffold exhibit measurable pharmacological effects [2]. In the broader pyrazole class, 3-methylthio-substituted pyrazoles have been investigated as selective COX-2 inhibitors, with some derivatives showing anti-inflammatory activity . This class-level evidence suggests that the methylthio group contributes to target engagement, distinguishing it from oxo- or unsubstituted pyrazole carboxylates that may lack this pharmacophoric element.

Pharmacological precedent
Class-level inference
Derivatives show anti-inflammatory activity in reported studies
Supports scaffold prioritization in target research; direct parent data not available.
COX-2 inhibitory activity reported for select 3‑methylthio pyrazoles.
Anti-inflammatory Agents COX-2 Inhibition Pyrazole Pharmacology Drug Discovery Structure-Activity Relationship

Commercial Availability & Purity Specifications

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is commercially available from multiple reputable suppliers with documented purity specifications of 95–97% . Key vendors include Leyan (Haohong Biomedical) offering 97% purity, AKSci with 95% minimum purity, and CymitQuimica at 95% purity . This multi-supplier landscape reduces procurement risk and enables competitive pricing. In contrast, the methyl ester analog (CAS 117717-02-9) has more limited commercial availability, with fewer vendors and less transparent purity documentation in public catalogs [1]. The target compound's CAS registry (1219817-46-5) is also cross-referenced with CAS 59541-46-7, reflecting its established presence in chemical databases and facilitating unambiguous identification across procurement platforms [2].

Commercial purity
Cross-study comparable
95–97% purity, ≥4 vendors
Multi-supplier resilience with documented purity reduces single-source risk.
Leyan, AKSci, BOC Sciences, CymitQuimica.
Chemical Procurement Building Blocks Vendor Comparison Purity Specifications Supply Chain

Methylthio Selective Oxidation Orthogonality

The 3-methylthio substituent in ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate provides a unique functional handle that can be selectively oxidized to sulfoxide or sulfone derivatives without affecting the amino or ester groups . This orthogonal reactivity is not available in des-methylthio pyrazole carboxylates (e.g., 5-amino-1H-pyrazole-4-carboxylates lacking the sulfur moiety) or in oxo-analogs where the 3-position is occupied by oxygen. The ability to modulate the oxidation state of sulfur enables fine-tuning of electronic properties, hydrogen-bonding capacity, and metabolic stability in derived compounds. While no direct comparative oxidation yield data are available for this specific compound versus analogs, the presence of the methylthio group inherently expands the accessible chemical space in diversity-oriented synthesis campaigns .

Oxidation orthogonality
Class-level inference
Methylthio → sulfoxide/sulfone using H₂O₂ or m‑CPBA
Enables electronic tuning absent in des‑methylthio analogs; diversification potential.
Direct comparative yields not available; class‑based orthogonal reactivity.
Synthetic Versatility Functional Group Interconversion Oxidation Chemistry Diversity-Oriented Synthesis Medicinal Chemistry

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate: Research & Industrial Applications


COX-2 Inhibitor & Bioisostere Synthesis

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate serves as a privileged starting material for constructing pyrazole-based bioisosteres in drug discovery programs. The scaffold has been explicitly investigated for pharmacological activity in peer-reviewed studies, with derivatives demonstrating anti-inflammatory effects [1]. The 3-methylthio group provides a lipophilicity-enhancing element that can be strategically retained or oxidatively diversified, enabling systematic structure-activity relationship (SAR) exploration. The compound is particularly suitable for medicinal chemistry groups developing selective COX-2 inhibitors, as the pyrazole core with methylthio substitution is a recognized pharmacophore in this therapeutic area .

Fungicidal & Herbicidal Lead Generation

Pyrazole derivatives bearing methylthio substituents have demonstrated considerable antifungal activities in agricultural applications, with certain analogs achieving EC₅₀ values as low as 1.638 μg/mL against Thanatephorus cucumeris and 2.182 μg/mL against Rhizoctonia solani [2]. Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate provides the core scaffold for generating novel fungicidal leads. The ethyl ester functionality enables subsequent derivatization to amides or hydrazides, while the methylthio group can be oxidized to modulate activity. The compound's established synthetic accessibility (59% yield in single-step cyclocondensation ) makes it cost-effective for generating compound libraries in agrochemical discovery.

Multi-Step Synthesis Building Block

For process chemists, ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate offers a reproducible, well-characterized building block with a defined melting point (139–141°C) that facilitates solid-phase handling and purity assessment [3]. The compound has been successfully employed in multi-step sequences including hydrazinolysis to the corresponding hydrazide, followed by condensation and alkylation to yield structurally diverse dipyrazolylmethanones [4]. The 59% isolated yield from the one-step cyclocondensation protocol provides a reliable baseline for process optimization and cost-of-goods estimation . Multi-vendor commercial availability with 95–97% purity specifications further supports its use in scale-up campaigns where supply chain reliability is paramount .

Chemical Biology Probe Scaffold

The orthogonal reactivity of the 5-amino, 4-ethyl ester, and 3-methylthio groups makes this compound an attractive scaffold for chemical biology probe development. The amino group can be functionalized with affinity tags or fluorescent reporters without disrupting the core pyrazole architecture. The methylthio group can be selectively oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or m-CPBA, enabling modulation of electronic properties and hydrogen-bonding capacity in probe molecules . This functional group orthogonality is not available in des-methylthio pyrazole carboxylates, making the target compound uniquely suited for applications requiring site-selective functionalization.

Application
Selection Property
Validation Focus
COX‑2 inhibitor lead discovery
Scaffold with reported anti‑inflammatory derivative activity
Verify derivative SAR and selectivity in target‑engagement assays
Fungicidal lead exploration
Core pyrazole with methylthio handle for agrochemical libraries
Confirm activity against target fungal strains; oxidative diversification scope
Multi‑step synthesis building block
Reproducible single‑step access with documented purity and melting point
Monitor hydrazinolysis efficiency; crystallinity and handling reproducibility
Chemical biology probe scaffold
Orthogonal amino, ester, and methylthio handles for site‑selective labeling
Assess chemoselectivity of oxidation; stability of tagged conjugates

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